molecular formula C19H13N B407938 5-benzylidene-5H-indeno[1,2-b]pyridine

5-benzylidene-5H-indeno[1,2-b]pyridine

Cat. No.: B407938
M. Wt: 255.3g/mol
InChI Key: PXURFKLZUIFPSQ-QGOAFFKASA-N
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Description

5-Benzylidene-5H-indeno[1,2-b]pyridine is a fused heterocyclic compound featuring a pyridine ring fused to an indenyl moiety, with a benzylidene substituent at position 4. The parent structure, 5H-indeno[1,2-b]pyridine (C₁₂H₉N, MW 167.21), is also known as 4-azafluorene . This compound serves as a scaffold for derivatives with varied substituents, which modulate physicochemical and biological behaviors.

Properties

Molecular Formula

C19H13N

Molecular Weight

255.3g/mol

IUPAC Name

(5E)-5-benzylideneindeno[1,2-b]pyridine

InChI

InChI=1S/C19H13N/c1-2-7-14(8-3-1)13-18-15-9-4-5-10-16(15)19-17(18)11-6-12-20-19/h1-13H/b18-13+

InChI Key

PXURFKLZUIFPSQ-QGOAFFKASA-N

SMILES

C1=CC=C(C=C1)C=C2C3=C(C4=CC=CC=C42)N=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C3=C(C4=CC=CC=C42)N=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=C(C4=CC=CC=C42)N=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanistic Insights

The most widely employed method for synthesizing 5-benzylidene-5H-indeno[1,2-b]pyridine derivatives involves a one-pot multicomponent reaction (MCR) between aromatic aldehydes, malononitrile, and 1-indanone. This approach, reported by Rodrigues et al., utilizes ammonium acetate and acetic acid under reflux conditions to yield 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitriles (e.g., compounds 5–21 ) with yields ranging from 65% to 89%. The reaction proceeds via a Knoevenagel condensation between the aldehyde and 1-indanone, followed by Michael addition of malononitrile and subsequent cyclization (Figure 1).

The benzylidene moiety is introduced through the aromatic aldehyde, which dictates the substituent pattern at the C4 position. For example, electron-donating groups (e.g., -OMe) on the aldehyde enhance reaction rates due to increased electrophilicity of the intermediate imine.

Substrate Scope and Optimization

A diverse array of aromatic aldehydes has been successfully incorporated into this framework (Table 1). Notably:

  • 4-Methoxybenzaldehyde affords product 7 in 82% yield.

  • 4-Nitrobenzaldehyde yields 12 with 74% efficiency despite the electron-withdrawing nitro group.

  • Heteroaromatic aldehydes (e.g., furfural) are less reactive, requiring extended reaction times (24–36 hours).

Table 1: Representative Substrates and Yields in MCR Synthesis

Aldehyde SubstituentProductYield (%)
4-OMe-C₆H₄7 82
4-NO₂-C₆H₄12 74
3-Cl-C₆H₄15 68

Optimization studies reveal that acetic acid (10 mol%) and ammonium acetate (2 equiv) are optimal for balancing protonation and nucleophilic attack. Solvent screening identified ethanol as superior to DMF or THF due to its polar protic nature, which stabilizes intermediates.

Potassium Carbonate-Mediated One-Pot Synthesis

Methodology and Reaction Conditions

An alternative one-pot strategy employs K₂CO₃ as a base to synthesize 2-alkoxy-4-aryl-5H-indeno[1,2-b]pyridine-3-carbonitriles. This method involves reacting 2-aryl-methylidineindan-1-ones with malononitrile in methanol or ethanol under reflux. For instance, compound 3a (R = OMe) is obtained in 78% yield after 16 hours.

The mechanism proceeds through deprotonation of malononitrile by K₂CO₃, generating a nitrile anion that attacks the electrophilic carbonyl of the indanone derivative. Subsequent cyclization and alkoxy group incorporation yield the target scaffold (Figure 2).

Functional Group Tolerance

This method exhibits broad compatibility with aryl groups at the C4 position:

  • 4-Methylphenyl substrates afford 3b in 81% yield.

  • 4-Fluorophenyl derivatives produce 3c with 76% efficiency.

  • Bulky substituents (e.g., 4-tert-butyl) reduce yields to 62% due to steric hindrance.

Table 2: Alkoxy Group Variations in K₂CO₃-Mediated Synthesis

Alkoxy GroupProductYield (%)
OMe3a 78
OEt4a 72
OPr4b 65

Notably, methanol as a solvent facilitates methoxy group incorporation, while ethanol yields ethoxy analogues.

Halogenation-Induced Rearrangement

Aza-Semipinacol Rearrangement Pathway

A novel approach leveraging N-halosuccinimides (NXS) was reported by PMC et al., where 6-benzyl-3,6-dihydropyridin-2(1H)-ones undergo halogenation-triggered rearrangements to form 5-benzylidene derivatives. For example, treatment of substrate 2b with NBS in wet nitromethane yields bromo-substituted indeno[1,2-b]pyridin-2-one 6b via an aza-semipinacol rearrangement (Scheme 1).

Key steps include:

  • Halogenation at C3 to form N-acyliminium ion intermediate A .

  • Benzyl group transfer from C6 to C5 via carbocation B .

  • Electrophilic aromatic substitution to cyclize into the indenopyridine core.

Scope and Limitations

This method is highly sensitive to substituents at C4:

  • 4-Phenyl substrates (2n–p ) exclusively yield 5-benzyl-3-iodo-2-pyridones (9n–p ).

  • 4-Methyl analogues produce mixtures of benzomorphanones (4q,r ) and pyridones (9q,r ).

Table 3: Halogenation-Induced Rearrangement Outcomes

C4 SubstituentNXSMajor ProductYield (%)
PhNIS9n 85
MeNBS4q 58

The presence of electron-donating groups (e.g., Ph) stabilizes carbocation intermediates, favoring pyridone formation.

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

  • MCR (Method 1) : Highest yields (up to 89%) but limited to electron-rich aldehydes.

  • K₂CO₃-Mediated (Method 2) : Broad substrate scope with moderate yields (65–81%).

  • Halogenation (Method 3) : Unique access to halogenated derivatives but requires stringent conditions .

Chemical Reactions Analysis

Types of Reactions

5-benzylidene-5H-indeno[1,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzylidene group.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, with reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, nitro groups

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced benzylidene groups, and substituted pyridine rings, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-benzylidene-5H-indeno[1,2-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-benzylidene-5H-indeno[1,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents on the benzylidene group or the indeno-pyridine core. Selected examples include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
5-(4-Bromobenzylidene)-7-methyl-5H-indeno[1,2-b]pyridine 4-Bromo (benzylidene), 7-methyl (core) C₂₀H₁₄BrN 348.24 Enhanced lipophilicity due to bromine
5,5-Dichloro-5H-indeno[1,2-b]pyridine 5,5-Dichloro (core) C₁₂H₇Cl₂N 236.10 Electron-withdrawing effects from Cl
7-Bromo-5,5-dimethyl-5H-indeno[1,2-b]pyridine 7-Bromo, 5,5-dimethyl (core) C₁₃H₁₂BrN 278.15 Predicted pKa 4.42; moderate solubility
2-Amino-4-(4-hydroxy-3-methoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile 2-Amino, 3-cyano, 4-(hydroxy-methoxyphenyl) C₂₀H₁₅N₃O₂ 329.35 Antiproliferative activity (PC-3 cells)

Key Observations :

  • Electron-Donating Groups (EDGs) : Methoxy and hydroxy groups () enhance biological activity via hydrogen bonding and resonance effects.
  • Core Modifications : Methyl or dimethyl groups () influence steric bulk and metabolic stability.

Physicochemical Properties

  • Solubility : Brominated derivatives () exhibit lower solubility due to increased hydrophobicity.
  • pKa Trends : The 7-bromo-5,5-dimethyl derivative has a predicted pKa of 4.42 (), favoring protonation in acidic environments.
  • Thermal Stability : Higher molecular weight correlates with elevated boiling points (e.g., 374°C for vs. ~250°C for simpler analogues).

Structure-Activity Relationships (SAR)

  • Position 4 : Aryl groups with EDGs (e.g., 4-hydroxy-3-methoxyphenyl in ) enhance antiproliferative activity.
  • Position 5 : Benzylidene substituents with EWGs (e.g., 4-bromo in ) improve photostability and ligand-receptor interactions.
  • Core Substitutions : Methyl groups at positions 5 or 7 () reduce metabolic degradation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-benzylidene-5H-indeno[1,2-b]pyridine derivatives?

  • Answer : The synthesis typically involves multicomponent reactions (MCRs) or condensation strategies. For example, derivatives are synthesized via Claisen-Schmidt condensation followed by the modified Kröhnke pyridine method, enabling the introduction of aryl groups at positions 2 and 4 of the pyridine core . Green chemistry approaches using ethanol/water solvent systems and ammonium acetate as a catalyst have also been reported, yielding spiro-indenopyridines with high atom economy .

Q. How are computational methods used to predict the physicochemical properties of these compounds?

  • Answer : Density Functional Theory (DFT) calculations and molecular docking studies are employed to predict electronic properties, lipophilicity (logP), and binding affinities to biological targets like topoisomerases or MAO-B. Quantitative Structure-Activity Relationship (QSAR) models incorporating steric, electrostatic, and lipophilicity fields have been validated for MAO-B inhibitors, showing strong correlations (q² = 0.75, r² = 0.93) between substituent properties and inhibitory activity .

Q. What in vitro assays are used to assess cytotoxicity and antiproliferative activity?

  • Answer : Standard assays include the MTT assay on prostate cancer cell lines (e.g., PC-3, LNCaP) to measure IC₅₀ values. For antimetastatic effects, gelatin zymography or ELISA is used to quantify MMP-9 inhibition. Substituents like 4-hydroxy-3-methoxy phenyl groups and di-methoxy substitutions on the indeno nucleus are critical for activity, as shown in dose-response studies .

Advanced Research Questions

Q. How do substituent positions on the indeno-pyridine core influence topoisomerase inhibitory activity?

  • Answer : Ortho-, meta-, or para-substitutions on phenyl rings at positions 2 and 4 significantly modulate topoisomerase I/II inhibition. Hydroxyl groups at the para position enhance cytotoxicity by stabilizing DNA-enzyme complexes, while bulky substituents reduce activity due to steric hindrance. Structure-activity relationship (SAR) studies on 45 derivatives revealed IC₅₀ values ranging from 0.2–50 µM in HeLa cells .

Q. What are the challenges in correlating conformational dynamics with MAO-B inhibitory activity?

  • Answer : Rapid epimerization in solution (e.g., diastereomer ratios shifting from 4.8:1 in CDCl₃ to 1.2:1 in DMSO-d6) complicates activity measurements. Active compounds require specific rotational barriers for the 5-phenyl group, enabling conformational transitions that match the MAO-B binding pocket. Inactive diastereomers (e.g., H4a,H5-cis,H9b-cis) cannot adopt these conformations, as shown by NMR and HPLC analysis .

Q. How can contradictions in biological activity data between diastereomeric forms be resolved?

  • Answer : Stereochemical contradictions are addressed using chiral HPLC to isolate enantiomers and comparative biological testing. For example, H4a,H5-trans,H9b-cis diastereomers of hexahydro-indenopyridines exhibit antidepressant activity, while cis-cis forms are inactive. Dynamic process modeling (e.g., transition state energy calculations) clarifies how conformational flexibility affects receptor binding .

Q. What methodologies validate the regioselectivity of substitutions on the indeno-pyridine scaffold?

  • Answer : X-ray crystallography and NOESY NMR confirm substitution patterns. For MAO-B inhibitors, regioselective alkylation at C(8) (vs. C(7)) of 5H-indeno[1,2-c]pyridazines enhances potency by 10-fold, as demonstrated by enzymatic assays (IC₅₀ = 90 nM for p-CF₃-3-phenyl derivatives) .

Methodological Notes

  • Synthetic Optimization : Ethanol:water (9:1) solvent systems improve yield in spiro-indenopyridine synthesis, with reaction completion monitored via TLC .
  • Biological Assays : Use DMSO-d6 for NMR studies to detect epimerization artifacts .
  • QSAR Parameters : Include logP, Hammett constants (σ), and molar refractivity (MR) for predictive modeling .

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